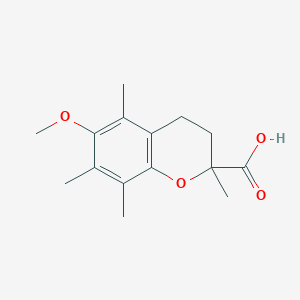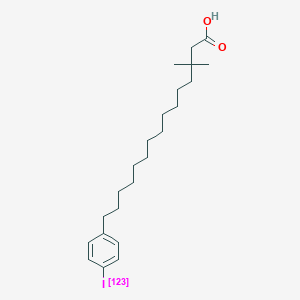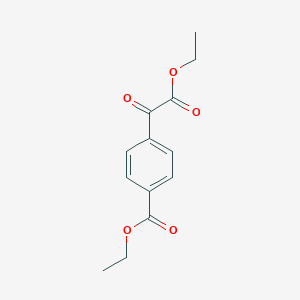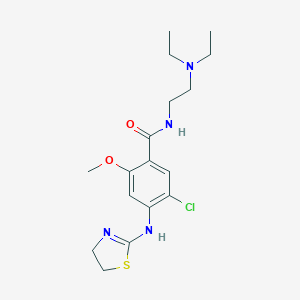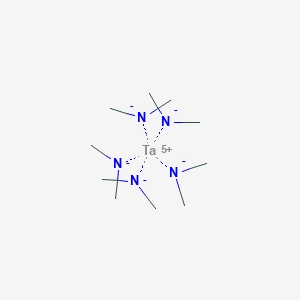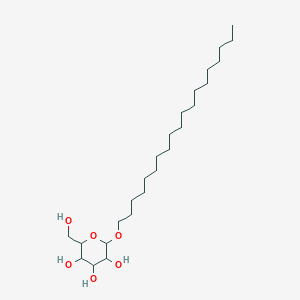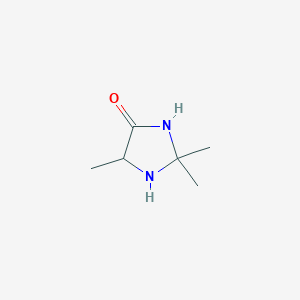
2,2,5-Trimethylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethylimidazolidin-4-one, also known as TMI, is an organic compound that has gained popularity in scientific research applications due to its unique properties. TMI is a cyclic urea derivative that is used as a highly selective and efficient catalyst in various chemical reactions. In
Mechanism Of Action
The mechanism of action of 2,2,5-Trimethylimidazolidin-4-one involves the formation of a complex between 2,2,5-Trimethylimidazolidin-4-one and the substrate. The complex undergoes a series of reactions, including nucleophilic attack, proton transfer, and ring-opening reactions, leading to the formation of the desired product. The high selectivity of 2,2,5-Trimethylimidazolidin-4-one is attributed to the steric and electronic effects of the cyclic urea moiety.
Biochemical And Physiological Effects
2,2,5-Trimethylimidazolidin-4-one has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2,2,5-Trimethylimidazolidin-4-one is relatively non-toxic and does not cause any significant adverse effects on the environment. 2,2,5-Trimethylimidazolidin-4-one is stable under normal laboratory conditions and can be stored for extended periods without degradation.
Advantages And Limitations For Lab Experiments
2,2,5-Trimethylimidazolidin-4-one has several advantages as a catalyst in lab experiments. It is a cost-effective and efficient catalyst that can be used in small quantities. 2,2,5-Trimethylimidazolidin-4-one is also highly selective, which reduces the formation of unwanted by-products. However, 2,2,5-Trimethylimidazolidin-4-one has some limitations, including its sensitivity to moisture and air, which can lead to the formation of impurities. 2,2,5-Trimethylimidazolidin-4-one is also relatively unstable in the presence of acids or bases, which limits its use in some reactions.
Future Directions
For the study of 2,2,5-Trimethylimidazolidin-4-one include the development of new synthetic methods and the exploration of its potential applications in the pharmaceutical industry.
Synthesis Methods
The synthesis of 2,2,5-Trimethylimidazolidin-4-one involves the reaction of trimethyl orthoformate with a primary amine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to form 2,2,5-Trimethylimidazolidin-4-one. The process is straightforward and can be carried out under mild conditions, making it a cost-effective and efficient method for the production of 2,2,5-Trimethylimidazolidin-4-one.
Scientific Research Applications
2,2,5-Trimethylimidazolidin-4-one has been extensively used in scientific research applications as a catalyst in various chemical reactions. It has shown remarkable selectivity and efficiency in several reactions, including the synthesis of cyclic carbonates, lactones, and epoxides. 2,2,5-Trimethylimidazolidin-4-one has also been used as a catalyst in the preparation of chiral compounds, which have potential applications in the pharmaceutical industry.
properties
CAS RN |
107355-19-1 |
|---|---|
Product Name |
2,2,5-Trimethylimidazolidin-4-one |
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2,2,5-trimethylimidazolidin-4-one |
InChI |
InChI=1S/C6H12N2O/c1-4-5(9)8-6(2,3)7-4/h4,7H,1-3H3,(H,8,9) |
InChI Key |
MXZYOEDOIFPSQW-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC(N1)(C)C |
Canonical SMILES |
CC1C(=O)NC(N1)(C)C |
synonyms |
4-Imidazolidinone,2,2,5-trimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





